2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate
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Overview
Description
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which includes a benzoylcarbamoyl group and an ethyl prop-2-enoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the reaction of benzoyl isocyanate with 2-hydroxyethyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The benzoylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ethyl prop-2-enoate moiety can participate in polymerization reactions, leading to the formation of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylsulfanyl)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
- 2-[(Methylthio)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
Uniqueness
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds .
Properties
CAS No. |
824950-71-2 |
---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(benzoylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-11(15)18-8-9-19-13(17)14-12(16)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16,17) |
InChI Key |
JSYZTRNQFIJNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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